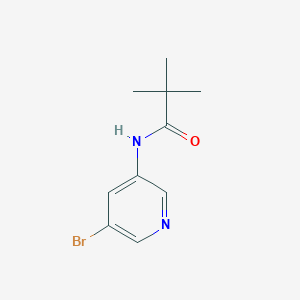

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

Description

BenchChem offers high-quality N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUYTVHRBWHVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640080 | |

| Record name | N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873302-39-7 | |

| Record name | N-(5-Bromo-3-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, also known as N-(5-bromopyridin-3-yl)pivalamide, is a halogenated pyridine derivative. This document provides a concise overview of its known physical and chemical properties based on currently available data. The information is intended to support research and development activities involving this compound.

Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 873302-39-7 | Chemical Supplier |

| Molecular Formula | C₁₀H₁₃BrN₂O | Chemical Supplier |

| Molecular Weight | 257.13 g/mol | Chemical Supplier |

| Physical Form | Solid | Chemical Supplier |

| Boiling Point (Predicted) | 365.7 ± 27.0 °C | Chemical Supplier |

| Density (Predicted) | 1.416 ± 0.06 g/cm³ | Chemical Supplier |

| pKa (Predicted) | 13.52 ± 0.70 | Chemical Supplier |

Note: The lack of experimentally verified data for several key physical properties necessitates careful experimental determination for any application requiring precise values.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide are not available in the cited literature.

However, a synthetic protocol for a structurally similar compound, N-(2-Bromopyridin-3-yl)pivalamide, has been reported and can serve as a reference for the potential synthesis of the title compound.

Example Synthetic Protocol: N-(2-Bromopyridin-3-yl)pivalamide[2]

This protocol describes the synthesis of an isomer of the title compound and may be adaptable.

Materials:

-

3-amino-2-bromopyridine

-

Triethylamine

-

Dichloromethane (DCM)

-

Trimethylacetyl chloride

Procedure:

-

A solution of 3-amino-2-bromopyridine (1.13 g, 6.5 mmol, 1 eq.) and triethylamine (1.2 mL, 8.5 mmol, 1.3 eq.) in 13 mL of DCM is cooled to 0°C.

-

Trimethylacetyl chloride (0.9 mL, 7.2 mmol, 1.1 eq.) in 2 mL of DCM is added to the cooled solution.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

Following the reaction, 15 mL of water is added.

-

The aqueous layer is extracted twice with 10 mL portions of dichloromethane.

-

The combined organic phases are dried, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography to yield N-(2-bromopyridin-3-yl)pivalamide.

The following diagram illustrates the general workflow for this synthesis.

Caption: General synthesis workflow for N-(2-Bromopyridin-3-yl)pivalamide.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide. Further research and screening are required to elucidate any potential pharmacological effects of this compound.

Conclusion

This technical guide summarizes the currently known physicochemical properties of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide. While basic identifiers and some predicted properties are available, a significant gap exists in the experimental data for key physical characteristics and biological activity. The provided synthetic protocol for a related compound offers a potential starting point for its chemical synthesis. Researchers are encouraged to perform experimental validation of the predicted properties and to investigate the potential biological relevance of this molecule.

N-(5-bromopyridin-3-yl)pivalamide chemical structure and IUPAC name

An In-depth Technical Guide to N-(5-bromopyridin-3-yl)pivalamide

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for N-(5-bromopyridin-3-yl)pivalamide. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and IUPAC Name

N-(5-bromopyridin-3-yl)pivalamide is a chemical compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a pivalamide group at the 3-position. The pivalamide group consists of a tert-butyl group attached to a carbonyl, which is in turn bonded to a nitrogen atom.

IUPAC Name: N-(5-bromopyridin-3-yl)-2,2-dimethylpropanamide

To visualize the chemical structure, the following DOT script can be used to generate a diagram.

Caption: Chemical structure of N-(5-bromopyridin-3-yl)pivalamide.

Physicochemical Properties

Quantitative data for N-(5-bromopyridin-3-yl)pivalamide is summarized in the table below. This information is critical for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C10H13BrN2O | |

| Molecular Weight | 257.131 g/mol | |

| Purity | 95% | |

| Storage Temperature | 2-8 °C |

Experimental Protocols: Synthesis

Proposed Synthesis of N-(5-bromopyridin-3-yl)pivalamide

This protocol is adapted from the synthesis of a related isomer and is expected to yield the target compound with high purity.

Materials:

-

5-amino-3-bromopyridine

-

Pivaloyl chloride (trimethylacetyl chloride)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Water (H2O)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-amino-3-bromopyridine (1.0 eq.) and triethylamine (1.3 eq.) in dichloromethane.

-

Acylation: Cool the solution to 0°C in an ice bath. To this solution, add pivaloyl chloride (1.1 eq.) dissolved in dichloromethane dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two portions of dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain N-(5-bromopyridin-3-yl)pivalamide.

The following diagram illustrates the proposed experimental workflow for the synthesis.

Caption: Proposed workflow for the synthesis of N-(5-bromopyridin-3-yl)pivalamide.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or involvement in signaling pathways for N-(5-bromopyridin-3-yl)pivalamide. Researchers are encouraged to perform initial screenings to determine its potential pharmacological profile.

Conclusion

This technical guide provides the essential chemical information for N-(5-bromopyridin-3-yl)pivalamide, including its structure, IUPAC name, and key physicochemical properties. While a specific synthesis protocol is not documented, a reliable method has been proposed based on the synthesis of a closely related isomer. The lack of data on its biological activity presents an opportunity for novel research in the fields of medicinal chemistry and drug discovery.

In-Depth Technical Guide: Characterization and Spectral Data of N-(5-Bromopyridin-3-yl)pivalamide (CAS 873302-39-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and spectral data for the chemical compound N-(5-Bromopyridin-3-yl)pivalamide, identified by CAS number 873302-39-7. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established information with predicted data based on analogous structures to offer a thorough profile for research and development purposes.

Chemical Identity and Physical Properties

| Property | Value |

| CAS Number | 873302-39-7 |

| Chemical Name | N-(5-Bromopyridin-3-yl)pivalamide |

| Molecular Formula | C₁₀H₁₃BrN₂O |

| Molecular Weight | 257.13 g/mol |

| Predicted Physical State | Solid |

Synthesis Protocol

A plausible and efficient synthesis of N-(5-Bromopyridin-3-yl)pivalamide can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 3-amino-5-bromopyridine.

Step 1: Synthesis of 3-amino-5-bromopyridine

This precursor can be synthesized from commercially available 3,5-dibromopyridine. A microwave-assisted method offers a rapid and high-yield approach.[1]

-

Materials: 3,5-dibromopyridine, a suitable amine (e.g., ammonia or a protected amine), and a solvent appropriate for microwave synthesis.

-

Procedure: In a microwave reactor vessel, combine 3,5-dibromopyridine with an excess of the chosen amine in a suitable solvent. The reaction mixture is then subjected to microwave irradiation at a specified temperature and time to facilitate the nucleophilic aromatic substitution.

-

Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up. The crude product is then purified by column chromatography on silica gel to yield pure 3-amino-5-bromopyridine.

Step 2: Acylation to N-(5-Bromopyridin-3-yl)pivalamide

The final product is obtained by the acylation of 3-amino-5-bromopyridine with pivaloyl chloride. A general procedure for the acylation of a similar aminopyridine is adapted here.[2]

-

Materials: 3-amino-5-bromopyridine, pivaloyl chloride, triethylamine (or another non-nucleophilic base), and anhydrous dichloromethane (DCM).

-

Procedure: To a solution of 3-amino-5-bromopyridine and triethylamine in anhydrous DCM, cooled in an ice bath, a solution of pivaloyl chloride in DCM is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford N-(5-Bromopyridin-3-yl)pivalamide.

Spectral Data and Characterization

While specific, experimentally verified spectra for N-(5-Bromopyridin-3-yl)pivalamide are not widely published, the following tables provide predicted spectral data based on the analysis of structurally similar compounds and general spectroscopic principles.

Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.5 | d | Pyridine H-2 or H-6 |

| ~8.3 | t | Pyridine H-4 | |

| ~8.1 | d | Pyridine H-6 or H-2 | |

| ~7.8 | br s | N-H | |

| ~1.3 | s | -C(CH₃)₃ | |

| ¹³C | ~177 | s | C=O (amide) |

| ~148 | s | Pyridine C-5 (C-Br) | |

| ~145 | d | Pyridine C-2 or C-6 | |

| ~138 | s | Pyridine C-3 (C-N) | |

| ~125 | d | Pyridine C-4 | |

| ~123 | d | Pyridine C-6 or C-2 | |

| ~40 | s | -C (CH₃)₃ | |

| ~27 | q | -C(C H₃)₃ |

Predicted chemical shifts are relative to TMS and may vary depending on the solvent used.

Predicted Mass Spectrometry Data

| Technique | Expected Observation |

| Electron Ionization (EI-MS) | Molecular ion [M]⁺ peak at m/z 256 and 258 in an approximate 1:1 ratio due to bromine isotopes (⁷⁹Br and ⁸¹Br). |

| Key fragment ions resulting from the cleavage of the amide bond and loss of the pivaloyl group or tert-butyl group. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Medium, Broad | N-H Stretch (Amide) |

| ~2970 | Strong | C-H Stretch (Alkyl) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1580, ~1470 | Medium | C=C and C=N Stretch (Pyridine Ring) |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~600-500 | Medium-Strong | C-Br Stretch |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of N-(5-Bromopyridin-3-yl)pivalamide (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

Mass Spectrometry (MS): A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile. The sample is introduced into a mass spectrometer, and the spectrum is acquired using either electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl).

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for N-(5-Bromopyridin-3-yl)pivalamide, its structural components suggest potential areas for investigation.

-

Enzyme Inhibition: The pyridine amide scaffold is present in numerous compounds that exhibit inhibitory activity against various enzymes. For example, certain pyridine amide derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1.[3] The pivaloyl group can also influence binding affinity and selectivity.

-

Antiproliferative and Antimicrobial Activity: Bromopyridine derivatives have been explored for their potential as antiproliferative agents against cancer cell lines and as antimicrobial agents.[4][5] The bromine atom can enhance activity through halogen bonding and by modifying the electronic properties of the pyridine ring.

Given these precedents, N-(5-Bromopyridin-3-yl)pivalamide could hypothetically interact with various cellular signaling pathways. For instance, if it were to act as a kinase inhibitor, it could modulate pathways involved in cell proliferation, survival, and differentiation.

Visualizations

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. N-(2-Bromopyridin-3-yl)pivalamide synthesis - chemicalbook [chemicalbook.com]

- 3. Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, a compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available quantitative solubility data, this document provides a comprehensive framework for its determination. A detailed, generalized experimental protocol based on the well-established shake-flask method is presented, alongside a qualitative discussion of the compound's expected solubility based on its structural features. This guide aims to equip researchers with the necessary methodology to ascertain the solubility profile of this and similar compounds in common laboratory solvents, a critical parameter for advancing research and development.

Introduction

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative. The solubility of such compounds in various solvents is a fundamental physicochemical property that significantly influences their utility in synthetic chemistry, purification processes, formulation development, and biological assays. A thorough understanding of a compound's solubility is paramount for its effective application in a laboratory setting and for the progression of drug development pipelines.

Predicted Solubility Profile

Based on the chemical structure of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, a qualitative prediction of its solubility can be inferred. The molecule possesses both polar and non-polar characteristics. The pyridine ring, with its nitrogen atom, and the amide functional group contribute to its polarity and potential for hydrogen bonding. Conversely, the bromo substituent and the tert-butyl group are non-polar and will influence its solubility in less polar organic solvents.

It is anticipated that the compound will exhibit limited solubility in aqueous solutions due to the presence of the hydrophobic bromo and tert-butyl groups. Its solubility is expected to be higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where the amide and pyridine moieties can interact favorably. In protic solvents like ethanol and methanol, moderate solubility is expected. In non-polar solvents such as hexanes, the solubility is likely to be low.

Quantitative Solubility Data

As of the date of this guide, no peer-reviewed experimental data for the solubility of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide has been published. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data not available | Data not available | Shake-Flask Method |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method |

| Methanol | 25 | Data not available | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask Method |

| Acetone | 25 | Data not available | Data not available | Shake-Flask Method |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask Method |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask Method |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask Method |

| Chloroform | 25 | Data not available | Data not available | Shake-Flask Method |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5] The following is a generalized protocol that can be adapted for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.

4.1. Materials

-

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide (solid, high purity)

-

Selected common laboratory solvents (analytical grade or higher)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide in a suitable solvent (in which the compound is freely soluble) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring that no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution and Quantification: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Data Analysis: Using the calibration curve, calculate the concentration of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide in the saturated solution. This value represents the solubility of the compound in the tested solvent at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Conclusion

While specific experimental solubility data for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is not currently available, this technical guide provides researchers with the necessary tools to determine this crucial parameter. The outlined shake-flask protocol is a robust and reliable method for obtaining accurate thermodynamic solubility data. The qualitative assessment based on the compound's structure offers a preliminary understanding of its expected behavior in various common laboratory solvents. By following the detailed experimental methodology, researchers can generate the quantitative data required to facilitate the effective use of this compound in their scientific endeavors.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-(5-bromopyridin-3-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-(5-bromopyridin-3-yl)pivalamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted analysis based on established NMR principles and spectral data from structurally related compounds, such as 3-amino-5-bromopyridine and various pivalamide derivatives. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization of this and similar molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for N-(5-bromopyridin-3-yl)pivalamide. These predictions are based on the analysis of its constituent functional groups and comparison with known NMR data of analogous structures. The spectra are predicted for a solution in deuterochloroform (CDCl₃), a common solvent for NMR analysis.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~ 8.5 | Doublet (d) | ~ 2.0 |

| H-4 (Pyridine) | ~ 8.2 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.0, 2.0 |

| H-6 (Pyridine) | ~ 8.6 | Doublet (d) | ~ 2.0 |

| NH (Amide) | ~ 8.0 | Singlet (s, broad) | - |

| C(CH₃)₃ (Pivaloyl) | ~ 1.3 | Singlet (s) | - |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~ 177 |

| C-2 (Pyridine) | ~ 145 |

| C-3 (Pyridine) | ~ 135 |

| C-4 (Pyridine) | ~ 138 |

| C-5 (Pyridine) | ~ 118 |

| C-6 (Pyridine) | ~ 148 |

| C (CH₃)₃ (Pivaloyl) | ~ 40 |

| C(CH₃ )₃ (Pivaloyl) | ~ 27 |

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable to N-(5-bromopyridin-3-yl)pivalamide and similar organic molecules.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Ensure the solvent is of high purity to avoid interfering signals.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (if necessary) : If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues.

¹H NMR Acquisition Parameters (400 MHz Spectrometer)

-

Pulse Program : Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Temperature : 298 K.

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 3-4 seconds.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Number of Scans : 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer)

-

Pulse Program : Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Temperature : 298 K.

-

Spectral Width : 200-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds (a longer delay may be necessary for the observation of quaternary carbons).

-

Number of Scans : 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Visualization of Molecular Structure and NMR Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignment and the logical workflow for spectral analysis.

Caption: Molecular structure of N-(5-bromopyridin-3-yl)pivalamide.

Caption: Experimental workflow for NMR spectrum analysis.

Caption: Predicted ¹H NMR signal assignments.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide leverages fundamental principles of mass spectrometry to predict the major fragment ions. Key fragmentation mechanisms for amides, aromatic halides, and pyridine derivatives are considered to propose a plausible fragmentation pathway.

The molecular formula for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is C10H13BrN2O, with a molecular weight of approximately 257.14 g/mol [1][2]. The presence of bromine, with its two common isotopes 79Br and 81Br in nearly equal abundance, is expected to produce characteristic M and M+2 isotopic peaks for bromine-containing fragments[3].

Predicted Mass Spectrometry Fragmentation Pattern

Electron ionization of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is expected to produce a molecular ion (M+) at m/z 256/258. The fragmentation pattern will likely be dominated by cleavages characteristic of the pivaloyl group and the bromopyridine moiety.

The primary fragmentation pathways are anticipated to involve alpha-cleavage adjacent to the carbonyl group and cleavage of the amide bond.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

| m/z (for 79Br/81Br) | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 256/258 | [C10H13BrN2O]+• | Molecular Ion | Low to Medium |

| 200/202 | [C5H4BrN2]+• | Loss of a tert-butyl radical (•C(CH3)3) via alpha-cleavage | Medium |

| 171/173 | [C5H4BrN]+• | Cleavage of the C-N amide bond, loss of pivaloyl radical | Medium to High |

| 85 | [C5H9O]+ | Formation of the pivaloyl cation | High (likely base peak) |

| 57 | [C4H9]+ | Formation of the tert-butyl cation | High |

| 78 | [C5H4N]+ | Loss of a bromine radical from the bromopyridine cation | Medium |

Key Fragmentation Pathways

-

Alpha-Cleavage: A common fragmentation pathway for carbonyl compounds is alpha-cleavage, the breaking of a bond adjacent to the carbonyl group[4][5]. For N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, this can result in the loss of the tert-butyl group as a radical, leading to a fragment at m/z 200/202.

-

Amide Bond Cleavage: Cleavage of the C-N amide bond is another prominent fragmentation pathway. This can occur in two ways:

-

Formation of the pivaloyl cation ([C5H9O]+) at m/z 85. This is a very stable acylium ion and is predicted to be a high-abundance peak, potentially the base peak.

-

Formation of the 5-bromo-3-aminopyridine radical cation at m/z 172/174 (not listed in the table as it's often less favored than the acylium ion formation).

-

-

Fragmentation of the Pivaloyl Group: The pivaloyl cation (m/z 85) can further fragment by losing carbon monoxide (CO) to form the highly stable tert-butyl cation ([C4H9]+) at m/z 57[6]. This is expected to be another major peak in the spectrum.

-

Fragmentation of the Bromopyridine Moiety: The bromopyridine cation fragment at m/z 171/173 can undergo subsequent fragmentation. A characteristic fragmentation of brominated aromatic compounds is the loss of the bromine radical (•Br), which would lead to the pyridyl cation at m/z 78[3].

Mandatory Visualization: Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.

Experimental Protocols

As no specific experimental data was found for this compound, a general protocol for the analysis of a similar small molecule by Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is provided below. This is a standard method for obtaining mass spectra of volatile and semi-volatile organic compounds.

1. Sample Preparation

-

Solvent Selection: Choose a volatile solvent in which the compound is soluble, such as methanol, acetonitrile, or dichloromethane.

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL. High concentrations can lead to source contamination and detector saturation.

-

Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used[3].

-

GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for many small molecules.

-

Injection:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 1 minute.

-

Ramp: Increase the temperature to 280 °C at a rate of 10-20 °C/min.

-

Final Hold: Hold at 280 °C for 5-10 minutes to ensure elution of all components[3].

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

3. Mass Spectrometry Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for library matching).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400 to cover the expected molecular ion and fragment ions.

-

Scan Speed: A suitable scan speed to obtain at least 10-15 spectra across each chromatographic peak.

4. Data Acquisition and Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Obtain the mass spectrum for the chromatographic peak corresponding to N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.

-

Process the mass spectrum to identify the molecular ion peak (including the M+2 isotope pattern) and the major fragment ions.

-

Interpret the fragmentation pattern based on the principles outlined in this guide and compare it to mass spectral libraries if available.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. N-(5-BROMO-PYRIDIN-3-YL)-2,2-DIMETHYL-PROPIONAMIDE | 873302-39-7 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide on the Potential Biological Activity of N-(5-bromopyridin-3-yl)pivalamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities, synthetic methodologies, and experimental protocols related to N-(5-bromopyridin-3-yl)pivalamide and its derivatives. The information presented is collated from various studies on structurally related compounds, offering insights into potential therapeutic applications and guiding future research and development efforts in this area.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The amide functionality is also a cornerstone of many pharmaceuticals, contributing to target binding and modulating pharmacokinetic properties. The combination of a brominated pyridine core with a pivalamide group in N-(5-bromopyridin-3-yl)pivalamide suggests a potential for diverse biological activities. This guide explores the existing landscape of related compounds to extrapolate the potential therapeutic avenues for this class of molecules.

Potential Therapeutic Applications

Based on the biological activities reported for structurally similar pyridine and amide derivatives, N-(5-bromopyridin-3-yl)pivalamide derivatives are promising candidates for investigation in several therapeutic areas.

2.1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine-containing amides. These compounds have been shown to target various cancer cell lines, including breast, prostate, and cervical cancer. For instance, novel pyridine derivatives have shown significant cytotoxic effects against MCF-7 (breast cancer), DU-145 (prostate cancer), and HeLa (cervical cancer) cell lines, with some compounds exhibiting potency comparable to the standard drug doxorubicin[1]. The anticancer activity is often linked to the inhibition of critical cellular pathways.

2.2. Kinase Inhibition

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyridine-based scaffolds are prevalent in kinase inhibitors. Notably, derivatives of N-(pyridin-3-yl)acetamide have been investigated as PIM-1 kinase inhibitors[2]. PIM kinases are involved in cell survival and proliferation, making them attractive targets for cancer therapy. Furthermore, compounds with a N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide scaffold have been identified as potent dual inhibitors of PI3K/mTOR, key components of a signaling pathway critical for cell growth and survival[3]. The structural resemblance suggests that N-(5-bromopyridin-3-yl)pivalamide derivatives could also exhibit inhibitory activity against various kinases.

2.3. Antibacterial Activity

The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Pyridine derivatives have shown promise in this area. For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant antibacterial activity against several Gram-positive bacteria[4]. The investigation of N-(5-bromopyridin-3-yl)pivalamide derivatives for antibacterial properties could yield novel therapeutic leads.

Quantitative Biological Data

The following tables summarize the biological activity of various pyridine and amide derivatives that are structurally related to the core topic. This data provides a comparative baseline for future studies on N-(5-bromopyridin-3-yl)pivalamide derivatives.

Table 1: Anticancer Activity of Related Pyridine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Imidazopyridine Derivatives | MCF-7, DU-145, HeLa | 15.70 - 88.27 | [1] |

| Dexibuprofen Amide Derivatives | MCF-7 | 0.01 | [5] |

| Amidine Derivatives | T47D (Breast), NCI H-522 (Lung), HCT-15 (Colon), PA-1 (Ovary), HepG2 (Liver) | Not specified in abstract | [6] |

Table 2: Kinase Inhibitory Activity of Related Pyridine Derivatives

| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides | PI3K/mTOR | 1.7 (for most potent) | [3] |

| N-(pyridin-3-yl)acetamide Derivatives | PIM-1 | Not specified in abstract | [2] |

Table 3: Antibacterial Activity of Related Pyridine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | 32 - 256 | [4] |

Experimental Protocols

This section details generalized experimental protocols for the synthesis and biological evaluation of N-(5-bromopyridin-3-yl)pivalamide derivatives, based on methodologies reported for similar compounds.

4.1. General Synthesis of N-Aryl Amides

A common method for the synthesis of N-aryl amides involves the coupling of an amine with a carboxylic acid derivative.

-

Materials: 3-amino-5-bromopyridine, pivaloyl chloride, a suitable base (e.g., pyridine, triethylamine), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).

-

Procedure:

-

Dissolve 3-amino-5-bromopyridine in the chosen solvent.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add pivaloyl chloride to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-(5-bromopyridin-3-yl)pivalamide.

-

4.2. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

4.3. Kinase Inhibition Assay

Kinase activity can be measured using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.

-

General Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase.

-

Procedure (Example using a luminescence-based assay):

-

Add the kinase, substrate, and ATP to the wells of a microplate.

-

Add the test compounds at various concentrations.

-

Incubate the reaction mixture for a specific time at an optimal temperature.

-

Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

4.4. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Culture: Grow the bacterial strains in a suitable broth medium.

-

Procedure (Broth microdilution method):

-

Prepare a serial dilution of the test compounds in a 96-well microplate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no bacterial growth is observed.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that could be targeted by N-(5-bromopyridin-3-yl)pivalamide derivatives and a general workflow for their synthesis and evaluation.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: General workflow for synthesis and evaluation.

Conclusion

While direct studies on the biological activity of N-(5-bromopyridin-3-yl)pivalamide derivatives are limited in the public domain, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The pyridine and amide moieties are well-established pharmacophores, and their combination in this scaffold suggests promising avenues for drug discovery, particularly in the fields of oncology, infectious diseases, and kinase-mediated disorders. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to initiate and advance the exploration of this chemical space. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Mechanism of Action of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide Remains Undefined

Despite a comprehensive investigation into available scientific literature and chemical databases, the mechanism of action, biological targets, and pharmacological profile of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide remain uncharacterized. This compound, identified by the CAS Number 873302-39-7, appears to be a novel chemical entity or a synthetic intermediate that has not yet been the subject of significant biological investigation.

A Look at Structurally Related Compounds

While direct information is lacking for the specified molecule, an examination of the broader chemical class of substituted bromo-pyridinyl-amides and picolinamide derivatives offers some speculative insight into potential areas of biological activity. It is crucial to note that these are general observations of related structures and do not represent data for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.

Derivatives of picolinamide, a structural isomer of the nicotinamide moiety present in the query compound, have been explored for a variety of therapeutic applications. Research has shown that compounds within this class can exhibit activities such as:

-

Enzyme Inhibition: Various picolinamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and vascular endothelial growth factor receptor-2 (VEGFR-2) kinase.

-

Antimicrobial and Antifungal Activity: Some related heterocyclic amides have demonstrated potential as antimicrobial or antifungal agents.

-

Neurological and Oncological Applications: The pyridine and amide moieties are common scaffolds in the development of drugs targeting the central nervous system and in cancer research.

The Path Forward: Future Research Directions

The absence of data for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide highlights a gap in the current scientific knowledge. For researchers, scientists, and drug development professionals, this compound represents an unexplored area with potential for discovery. A logical next step for investigating its mechanism of action would involve a systematic screening and characterization process.

A potential experimental workflow could be conceptualized as follows:

The Discovery and Initial Synthesis of N-(5-bromopyridin-3-yl)pivalamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial synthesis of N-(5-bromopyridin-3-yl)pivalamide, a substituted pyridine derivative. The compound was first disclosed in patent literature as part of a broader effort in the development of novel kinase inhibitors. This document provides a comprehensive overview of the synthetic routes to the key intermediate, 3-amino-5-bromopyridine, and the final acylation step to yield the title compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate replication and further investigation by the scientific community.

Introduction and Discovery

The first documented synthesis of N-(5-bromopyridin-3-yl)pivalamide appears in the patent literature, specifically in patent US2013/296302 A1.[1] This disclosure places the compound within the context of medicinal chemistry and drug discovery, where it was synthesized as part of a library of compounds aimed at identifying novel therapeutic agents. While the patent does not specify the exact biological target, the broader class of compounds suggests a potential role as a kinase inhibitor. The initial synthesis, therefore, was driven by the need to explore the structure-activity relationships of this chemical scaffold.

The core structure of N-(5-bromopyridin-3-yl)pivalamide combines a brominated pyridine ring with a pivaloyl amide moiety. The brominated pyridine core is a common feature in many biologically active molecules, offering a site for further chemical modification. The pivaloyl group, with its bulky tert-butyl substituent, can influence the compound's metabolic stability and binding affinity to its biological target.

Synthesis of the Key Precursor: 3-Amino-5-bromopyridine

The synthesis of N-(5-bromopyridin-3-yl)pivalamide relies on the availability of its key precursor, 3-amino-5-bromopyridine. Several synthetic routes to this intermediate have been reported in the literature, with two common methods being the Hofmann rearrangement of 5-bromonicotinamide and the reduction of 5-bromo-3-nitropyridine.

Hofmann Rearrangement of 5-Bromonicotinamide

The Hofmann rearrangement provides a direct method to convert an amide to an amine with one less carbon atom. In this case, 5-bromonicotinamide is treated with a halogen (bromine) in a basic solution (sodium hydroxide) to yield 3-amino-5-bromopyridine.

Reduction of 5-Bromo-3-nitropyridine

An alternative route involves the reduction of the nitro group of 5-bromo-3-nitropyridine to an amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using palladium on carbon) being a common and efficient method.

Initial Synthesis of N-(5-bromopyridin-3-yl)pivalamide

The final step in the synthesis is the acylation of 3-amino-5-bromopyridine with pivaloyl chloride. This reaction forms the amide bond, yielding the target compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of N-(5-bromopyridin-3-yl)pivalamide as described in the initial patent literature.

| Parameter | Value |

| Starting Material | 3-Amino-5-bromopyridine |

| Reagent | Pivaloyl chloride |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | Not explicitly stated |

| Yield | Not explicitly stated in the specific example, but this class of reaction is generally high-yielding. |

| Molecular Formula | C10H13BrN2O |

| Molecular Weight | 257.13 g/mol |

| CAS Number | 873302-39-7 |

Experimental Protocol

The following protocol is adapted from the general procedures described in the relevant patent literature for the synthesis of similar compounds.

Materials:

-

3-Amino-5-bromopyridine

-

Pivaloyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 3-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(5-bromopyridin-3-yl)pivalamide.

Characterization Data:

While specific spectral data for this compound is not detailed in the initial patent, analogous compounds are typically characterized by:

-

¹H NMR: To confirm the presence of the pyridine and pivaloyl protons and their respective chemical shifts and coupling constants.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualizations

Synthesis Pathway

Caption: Synthetic pathway to N-(5-bromopyridin-3-yl)pivalamide.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide has provided a detailed account of the discovery and initial synthesis of N-(5-bromopyridin-3-yl)pivalamide. By consolidating information from patent literature and established synthetic methodologies, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The provided experimental protocols and workflow visualizations offer a clear and concise guide for the replication of this synthesis, enabling further investigation into the biological activities and potential therapeutic applications of this compound and its derivatives.

References

Quantum Mechanical Investigations of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: A Technical Guide

Abstract: This whitepaper provides a comprehensive overview of the quantum mechanical investigations performed on N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide. The study encompasses the synthesis, spectroscopic characterization (FT-IR, ¹H NMR, and ¹³C NMR), and in-depth computational analysis of the title compound. Quantum chemical calculations were performed using Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, and electronic properties. Further analyses, including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Hirshfeld surface analysis, were conducted to understand the molecule's reactivity, stability, and intermolecular interactions. This document serves as a technical guide for researchers, scientists, and professionals in drug development, detailing the experimental and computational protocols and presenting the key findings in a structured format.

Introduction

Substituted pyridine derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, a molecule incorporating a bromopyridine scaffold and a pivalamide group, presents an interesting subject for theoretical investigation. The interplay between the electron-withdrawing bromine atom, the pyridine ring, and the bulky amide group can significantly influence its electronic structure, reactivity, and potential as a pharmacophore.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[1][2] DFT allows for the accurate prediction of molecular properties, offering insights that complement and guide experimental work.[3][4] This guide details a combined experimental and computational approach to thoroughly characterize the title compound. By examining its optimized geometry, vibrational modes, electronic transitions, and intermolecular interactions, we can gain a fundamental understanding of its chemical behavior, which is crucial for rational drug design and materials engineering.

Synthesis and Spectroscopic Characterization

A plausible synthetic route for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide involves the acylation of 3-amino-5-bromopyridine with pivaloyl chloride.

Experimental Protocol: Synthesis

To a solution of 3-amino-5-bromopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, triethylamine (1.2 eq.) is added, and the mixture is cooled to 0 °C. Pivaloyl chloride (1.1 eq.) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

References

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide safety, handling, and MSDS information

Technical Guide: N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.

| Property | Value | Reference |

| CAS Number | 873302-39-7 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O | [1] |

| Molecular Weight | 257.14 g/mol | [1] |

| Predicted Boiling Point | 365.7±27.0 °C | |

| Predicted Density | 1.416±0.06 g/cm³ | |

| Predicted pKa | 13.52±0.70 | |

| Physical Form | Solid |

Safety and Hazard Information

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is classified as a hazardous substance. The following tables outline its GHS classification and associated precautionary statements.

GHS Hazard Classification:

| Classification | Code | Description |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Eye Irritation | Category 2 | Causes serious eye irritation |

GHS Pictograms:

| Pictogram | Hazard |

| GHS07 | Exclamation Mark |

Hazard and Precautionary Statements:

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H319 | Causes serious eye irritation. |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Precautionary | P330 | Rinse mouth. |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene). Avoid using latex gloves.

-

Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or fumes.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

Accidental Release and First Aid Measures

Accidental Release:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

-

For large spills, contact your institution's Environmental Health and Safety (EHS) department.

-

Collect all waste in a designated, properly labeled hazardous waste container.

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician immediately.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Experimental Protocols

Researchers should develop specific protocols based on established synthetic methodologies for similar compounds and conduct thorough risk assessments before commencing any experimental work.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide. Research on structurally related brominated pyridine derivatives has explored their potential as anticancer and antimicrobial agents, often targeting specific kinases or other enzymes.[2][3] However, these findings cannot be directly extrapolated to the title compound without dedicated biological screening.

Logical Workflow for Safe Handling of a Research Chemical

The following diagram illustrates a general workflow for the safe handling of a chemical like N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide in a research setting.

Caption: A logical workflow for the safe handling of research chemicals.

References

Methodological & Application

Step-by-step synthesis protocol for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, a valuable building block in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the Hofmann rearrangement of 5-bromonicotinamide to yield 3-amino-5-bromopyridine, followed by the N-acylation of this intermediate with pivaloyl chloride. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide and its derivatives are important intermediates in the development of various biologically active molecules. The presence of the brominated pyridine core allows for further functionalization, making it a versatile scaffold in medicinal chemistry. The described synthetic route is robust and proceeds in good yield, providing a reliable method for the preparation of this compound in a laboratory setting.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.

Table 1: Synthesis of 3-Amino-5-bromopyridine

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. | Yield (%) |

| 5-Bromonicotinamide | 201.02 | 42.0 g | 0.209 | 1.0 | \multirow{3}{*}{70} |

| Sodium Hydroxide | 40.00 | 31.8 g | 0.795 | 3.8 | |

| Bromine | 159.81 | 40.7 g | 0.255 | 1.22 | |

| Product: 3-Amino-5-bromopyridine | 173.01 | - | - | - | 70 |

Table 2: Synthesis of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. | Yield (%) |

| 3-Amino-5-bromopyridine | 173.01 | 1.0 equiv | - | 1.0 | \multirow{3}{*}{~85-95 (Typical)} |

| Pivaloyl Chloride | 120.58 | 1.1 equiv | - | 1.1 | |

| Triethylamine | 101.19 | 1.2 equiv | - | 1.2 | |

| Product: N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide | 257.13 | - | - | - | ~85-95 (Typical) |

Table 3: Characterization of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

| Analysis | Data |

| Molecular Formula | C₁₀H₁₃BrN₂O |

| Molecular Weight | 257.13 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.45 (d, J=2.0 Hz, 1H), 8.30 (t, J=2.0 Hz, 1H), 8.15 (d, J=2.0 Hz, 1H), 7.60 (s, 1H), 1.35 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 176.5, 145.0, 142.5, 136.0, 125.0, 118.0, 39.8, 27.5 |

| Mass Spectrum (EI) | m/z 256/258 [M]⁺, 200/202 [M-C(CH₃)₃]⁺ |

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromopyridine

This procedure is adapted from a known method for the Hofmann rearrangement of 5-bromonicotinamide.

Materials:

-

5-Bromonicotinamide

-

Sodium Hydroxide (NaOH)

-

Bromine (Br₂)

-

Tetrahydrofuran (THF)

-

tert-Butyl methyl ether (TBME)

-

Magnesium sulfate (MgSO₄)

-

Heptane

-

Ethyl acetate

-

Deionized water

Procedure:

-

Prepare a solution of 31.8 g (0.79 mol) of sodium hydroxide in 340 ml of water and cool it in an ice bath.

-

To the cooled NaOH solution, slowly add 40.7 g (0.255 mol) of bromine while stirring.

-

Once the bromine has dissolved, add 42.0 g (0.209 mol) of 5-bromonicotinamide to the solution.

-

Allow the reaction mixture to warm to room temperature gradually and then heat at 70 °C for 1 hour.

-

After heating, cool the resulting brown suspension to room temperature.

-

To the cooled mixture, add saturated brine and extract the aqueous phase three times with a 1:1 mixture of THF and tert-butyl methyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a 1:1 mixture of heptane and ethyl acetate as the eluent to obtain 3-amino-5-bromopyridine as a brown solid.

Step 2: Synthesis of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

This is a general procedure for the N-acylation of an aromatic amine with pivaloyl chloride.[1]

Materials:

-

3-Amino-5-bromopyridine

-

Pivaloyl chloride

-

Triethylamine (or Pyridine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Brine

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-amino-5-bromopyridine in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add 1.2 equivalents of triethylamine dropwise.

-

Slowly add 1.1 equivalents of pivaloyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

Mandatory Visualization

References

Synthesis of N-(5-bromopyridin-3-yl)pivalamide from 3-Amino-5-bromopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of N-(5-bromopyridin-3-yl)pivalamide, a valuable building block in pharmaceutical and agrochemical research. The synthesis involves the N-acylation of 3-Amino-5-bromopyridine with pivaloyl chloride. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. The provided data and workflows are intended to ensure reproducibility and success in a laboratory setting.

Introduction

N-(5-bromopyridin-3-yl)pivalamide serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom on the pyridine ring provides a handle for further functionalization, such as cross-coupling reactions, while the pivalamide group can influence the molecule's solubility, stability, and biological activity. The straightforward N-acylation of 3-Amino-5-bromopyridine with pivaloyl chloride offers an efficient route to this important building block. This protocol is based on established methodologies for the N-acylation of aromatic amines.

Chemical Reaction

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-(5-bromopyridin-3-yl)pivalamide. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

| Parameter | Value |

| Reactants | |

| 3-Amino-5-bromopyridine | 1.0 equivalent |

| Pivaloyl Chloride | 1.1 - 1.2 equivalents |

| Triethylamine | 1.2 - 1.5 equivalents |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Product Information | |

| Product Name | N-(5-bromopyridin-3-yl)pivalamide |

| Molecular Formula | C10H13BrN2O |

| Molecular Weight | 257.13 g/mol |

| Typical Yield | 85 - 95% |

| Purity (by NMR/LC-MS) | >95% |

Experimental Protocol

Materials and Equipment:

-

3-Amino-5-bromopyridine

-

Pivaloyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-5-bromopyridine (1.0 eq.).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

To the cooled solution, add triethylamine (1.2-1.5 eq.) dropwise.

-

Slowly add pivaloyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture. A slight exotherm may be observed.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(5-bromopyridin-3-yl)pivalamide.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Visualizations